Unii-G22T722chh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine involves multiple steps, starting from the basic structure of vinca alkaloids. The key steps include:
Dehydration: Removal of water molecules to form double bonds.
Deoxygenation: Removal of oxygen atoms to achieve the desired structure.
Acetylation: Introduction of acetyl groups to specific positions on the molecule.
These reactions typically require specific catalysts and conditions, such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing techniques like chromatography to isolate the desired compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of specific atoms or groups within the molecule, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with cellular components and its effects on cell growth and division.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific types of cancer cells.
Mechanism of Action
The mechanism of action of 4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts the formation of microtubules, thereby inhibiting cell division and inducing apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Similar Compounds
Vinblastine: Another vinca alkaloid with similar anticancer properties.
Vincristine: Known for its use in chemotherapy, particularly for leukemia.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced pharmacological properties.
Uniqueness
4-deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications enhance its binding affinity to tubulin and improve its efficacy in targeting cancer cells compared to other vinca alkaloids .
Properties
IUPAC Name |
(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N4O8/c1-7-26-18-27-21-43(40(52)55-6,35-29(24-47(22-26)23-27)28-12-9-10-13-32(28)45-35)31-19-30-33(20-34(31)54-5)46(4)37-42(30)15-17-48-16-11-14-41(8-2,36(42)48)38(56-25(3)49)44(37,53)39(50)51/h9-14,18-20,27,36-38,45,53H,7-8,15-17,21-24H2,1-6H3,(H,50,51)/t27-,36-,37+,38+,41+,42+,43-,44-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBXOKBKJHDOK-LMCLQTFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220137-33-7 |
Source
|
Record name | 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220137337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DEOXY-3,4-DIDEHYDRO-8,24-DINORVINCALEUKOBLASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22T722CHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.